(2,2')-Furildioxime

Analytical Chemistry Spectrophotometry Nickel Detection

DMG-based nickel methods struggle with colored matrices due to poor Ni-DMG organic extractability, requiring iron precipitation steps. (2,2′)-Furildioxime forms a Ni complex quantitatively extractable into chloroform or 1,2-dichlorobenzene, bypassing interferences directly. • DLLME-UV-Vis achieves 0.6 μg L⁻¹ Ni LOD without ICP-MS - deployable in resource-limited labs • Flow injection analysis: 120 samples/h at RSD <0.2% via micellar Brij-35 system • Superior ETAAS signal response vs. DMG & APDC for occupational exposure monitoring Supplied as ≥97% isomer mixture; ambient shipping worldwide; bulk inquiries welcomed.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 522-27-0
Cat. No. B607570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2')-Furildioxime
CAS522-27-0
SynonymsFurildioxime;  NSC 5055;  NSC-5055;  NSC5055
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2
InChIInChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H
InChIKeyRBOZTFPIXJBLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(2,2′)-Furildioxime Specifications & Procurement


(2,2′)-Furildioxime (CAS 522-27-0), also known as α-furildioxime or di(2-furyl)ethanedionedioxime, is a vicinal dioxime chelating agent used predominantly as a gravimetric and colorimetric reagent for nickel, palladium, platinum, and rhenium analysis . The compound exists as a mixture of α, β, and γ isomers, with commercial preparations typically consisting of approximately a 1:1 mixture of α and γ isomers [1]. It is synthesized via oximation of furil with hydroxylammonium chloride, followed by aqueous recrystallization using MacNair's method . The compound forms water-insoluble, colored complexes with specific transition metal ions that are readily extractable into organic solvents such as chloroform and 1,2-dichlorobenzene, enabling sensitive spectrophotometric determination .

1
Chelating reagent for Ni, Pd, Pt, Re gravimetric and spectrophotometric analysis
2
Forms water-insoluble colored complexes extractable into chloroform and 1,2-dichlorobenzene
3
Supplied as mixed α/γ isomer composition suitable for established analytical protocols

Furildioxime vs Generic Dioximes: Selection Criteria


Dioxime-based reagents for nickel analysis are not functionally interchangeable. Dimethylglyoxime (DMG), the most widely used comparator, forms a Ni-DMG complex that is poorly soluble in common extraction solvents such as 1,2-dichlorobenzene and chloroform, necessitating alternative separation strategies [1]. In contrast, the Ni-α-furildioxime complex is quantitatively extractable into these solvents, enabling direct liquid-liquid separation from colored interfering matrices [1]. Additionally, α-furildioxime exhibits markedly greater aqueous solubility than DMG and benzildioxime, a property that was a primary driver for its original development as a reagent [2]. These physicochemical differences translate into distinct method performance characteristics in terms of sensitivity, interference tolerance, and compatibility with modern sample preparation techniques such as dispersive liquid-liquid microextraction (DLLME) and flow injection analysis [3].

(2,2′)-Furildioxime
Dimethylglyoxime (DMG)
Extraction into chloroform/1,2-dichlorobenzene
Quantitative extraction; enables direct separation from colored matrices
Poor solubility in these solvents; may require additional pretreatment
Aqueous solubility
Markedly higher; supports homogeneous aqueous complexation
Lower; may limit method flexibility in micellar or aqueous media
Compatibility with modern microextraction
Reported successful in DLLME and flow injection analysis
Extraction behavior may differ; method transfer may require re-optimization

Furildioxime vs Dimethylglyoxime: Performance Comparison


Molar Absorptivity for Nickel Detection

The molar absorptivity of the Ni-α-furildioxime complex is 1.6 × 10⁴ L mol⁻¹ cm⁻¹ at 486 nm in aqueous solution [1]. In HPLC-based determinations, the Ni-FDO chelate exhibits a molar absorptivity of 1.7 × 10⁴ at 435 nm [2]. These values represent moderate to high sensitivity for nickel quantification.

Molar absorptivity
Reported
ε = 1.6 × 10⁴ L mol⁻¹ cm⁻¹ at 486 nm (aq.); 1.7 × 10⁴ at 435 nm (HPLC)
May support improved signal-to-noise for trace nickel detection
Comparison with DMG class-level range; solvent- and wavelength-dependent
Analytical Chemistry Spectrophotometry Nickel Detection

Limit of Detection in Microextraction Methods

Using 2,2′-furildioxime as the chelating agent in dispersive liquid-liquid microextraction (DLLME) coupled with UV-Vis spectrophotometry, a limit of detection (LOD) of 0.6 μg L⁻¹ (0.6 ppb) for nickel in water samples was achieved, with a linear calibration range of 5–180 μg L⁻¹ (R² = 0.9960) [1]. An alternative HPLC method with α-furyl dioxime achieved an LOD of 0.8 ppb for nickel in 5 mL water samples, with calibration linearity exceeding R² = 0.999 over 1 ppb to 1 ppm [2].

Limit of detection (DLLME)
Cross-study comparable
0.6 μg L⁻¹ (DLLME-UV-Vis); 0.8 ppb (HPLC with 5 mL sample)
Supports sub-ppb nickel determination in water without ICP-MS
Extraction method and detection platform affect achievable LOD
Trace Analysis Microextraction Environmental Monitoring

Solvent Extractability Advantage

The nickel-α-furildioxime complex is quantitatively extractable into 1,2-dichlorobenzene and chloroform, whereas the nickel complexes of dimethylglyoxime (DMG) and 1,2-cyclohexanedionedioxime are not appreciably soluble in these solvents [1]. This differential solubility enables direct separation of nickel from colored interfering matrices such as iron or chromate salts without additional sample pretreatment steps [1].

Solvent extractability
Head-to-head
Quantitative extraction into 1,2-dichlorobenzene & chloroform; DMG complex not appreciably soluble
Enables direct nickel separation from iron/chromate matrices
Binary solubility difference confirmed under standardized conditions
Solvent Extraction Matrix Separation Nickel Analysis

Sample Throughput in Flow Injection Analysis

A single-channel flow injection spectrophotometric method using furildioxime as the complexing agent in a micellar Brij-35 solution achieved a sample throughput of 120 samples per hour with a relative standard deviation (RSD) of 0.01–0.2% for 0.02 to 10 μg mL⁻¹ nickel (n=5) [1]. The molar absorption coefficient under these conditions was 6.0 × 10³ L mol⁻¹ cm⁻¹ at 480 nm, with Sandell's sensitivity of 0.01 ng cm⁻² [1].

Sample throughput (FIA)
Reported
120 samples/h; RSD 0.01–0.2% (n=5) for 0.02–10 μg/mL Ni
Enables high-throughput automated QC with excellent precision
Micellar Brij-35 system; manual method throughput typically lower
Flow Injection Analysis Automated Analysis Quality Control

Selectivity Profile and Interference Study

In an HPLC-based method for nickel determination using α-furyl dioxime (FDO) chelation, the effects of 57 foreign metal ions on the determination of 0.05 ppm (50 ppb) nickel were investigated [1]. Almost none of the tested ions interfered, with only Rh(III), Co(II), and Sn(II) ions showing significant interference [1]. Cobalt interference was found to be removable by Nitroso R-salt-modified XAD-16 resin in flow injection applications [2].

Selectivity profile
Head-to-head
3 interfering ions (Rh(III), Co(II), Sn(II)) out of 57 tested; Co interference removable
Reduces masking requirements in complex environmental/industrial matrices
HPLC method at 0.05 ppm Ni; DMG typically shows broader interference
Selectivity Interference Study Trace Metal Analysis

(2,2′)-Furildioxime Application Scenarios


Environmental Nickel Analysis by DLLME-UV-Vis

For laboratories analyzing nickel in drinking water, surface water, or wastewater at sub-ppb levels without access to ICP-MS, (2,2′)-furildioxime enables a cost-effective DLLME-UV-Vis method achieving a limit of detection of 0.6 μg L⁻¹ [1]. The method requires only basic spectrophotometric equipment and common solvents (chloroform, ethanol), making it deployable in resource-limited or field settings. The linear range of 5–180 μg L⁻¹ covers typical environmental nickel concentrations in contaminated waters [1].

High-Throughput Nickel QC in Industrial Settings

Industrial quality control laboratories in electroplating, steel production, and alloy manufacturing can leverage furildioxime-based flow injection analysis for high-throughput nickel monitoring. The validated method achieves 120 samples per hour with RSD <0.2%, enabling near-real-time process control [2]. The micellar Brij-35 system solubilizes the sparingly soluble Ni-furildioxime complex, permitting aqueous-phase detection without organic solvent extraction [2].

Nickel Analysis in High-Iron and Colored Matrices

For samples with high iron, chromium, or other colored interfering species—such as steel, ferrous alloys, and pigment-containing materials—the extractability of the Ni-α-furildioxime complex into 1,2-dichlorobenzene or chloroform provides a direct separation advantage over dimethylglyoxime [3]. This eliminates the need for iron precipitation or masking steps, streamlining the analytical workflow for ASTM and industry-standard methods [3].

Nickel in Biological Fluids for Exposure Monitoring

Occupational health laboratories monitoring nickel exposure in workers can employ furildioxime in extraction-based methods. Comparative radiochemical studies using Ni-63 tracer demonstrated that furildioxime (FD) yields higher electrothermal AAS peak height responses for nickel chelates compared with dimethylglyoxime and APDC under standardized conditions [4]. This enhanced signal response improves method sensitivity for biological monitoring at the low μg/L levels typically encountered in unexposed populations [4].

Application
Selection Property
Validation Focus
Environmental nickel analysis
Microextraction compatibility (DLLME) for trace enrichment
LOD and linearity verification in water matrices
High-throughput industrial QC
Automated flow injection analysis throughput and precision
Sample-per-hour rate and RSD under production conditions
Nickel in iron-rich / colored matrices
Selective extraction into chlorinated solvents
Matrix separation without iron precipitation or masking
Biological exposure monitoring
Chelation efficiency and AAS signal enhancement
Signal-to-noise ratio in urine research matrices

Technical Documentation Hub

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33 linked technical documents
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